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molecular formula C9H14O4 B8788435 Ethyl 3-methyl-2,4-dioxohexanoate CAS No. 61202-97-9

Ethyl 3-methyl-2,4-dioxohexanoate

Cat. No. B8788435
M. Wt: 186.20 g/mol
InChI Key: UUDJREZGIPQANP-UHFFFAOYSA-N
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Patent
US08269008B2

Procedure details

LHMDS solution (35.7 mL, 35.7 mmol, 1M in hexanes) was added to 200 mL of diethyl ether and the mixture was cooled to −78° C. 3-Pentanone (3.8 mL, 35.7 mmol) dissolved in 50 mL of ether was added dropwise, and the resulting mixture was stirred at −78° C. for 1 h. Diethyl oxalate (5.3 mL, 39.3 mmol) was added dropwise, and the cooling bath was removed and the mixture was allowed to come to room temperature. After the mixture was stirred for 16 h, the resulting precipitate was isolated by filtration. The solid was partitioned between CH2Cl2 (150 mL) and 1M hydrochloric acid (100 mL), and the aqueous layer was extracted with additional CH2Cl2. The combined organic layer was dried over MgSO4 and concentrated to give 6.37 g of the title compound. MS: (−) m/z 185.28 (M−1).
Name
Quantity
35.7 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
3.8 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
5.3 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Li+].C[Si]([N-][Si](C)(C)C)(C)C.[CH3:11][CH2:12][C:13](=[O:16])[CH2:14][CH3:15].[C:17]([O:24][CH2:25][CH3:26])(=[O:23])[C:18]([O:20]CC)=O>CCOCC>[CH2:25]([O:24][C:17](=[O:23])[C:18](=[O:20])[CH:12]([CH3:11])[C:13](=[O:16])[CH2:14][CH3:15])[CH3:26] |f:0.1|

Inputs

Step One
Name
Quantity
35.7 mL
Type
reactant
Smiles
[Li+].C[Si](C)(C)[N-][Si](C)(C)C
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
3.8 mL
Type
reactant
Smiles
CCC(CC)=O
Name
Quantity
50 mL
Type
solvent
Smiles
CCOCC
Step Three
Name
Quantity
5.3 mL
Type
reactant
Smiles
C(C(=O)OCC)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred at −78° C. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise
CUSTOM
Type
CUSTOM
Details
the cooling bath was removed
CUSTOM
Type
CUSTOM
Details
to come to room temperature
STIRRING
Type
STIRRING
Details
After the mixture was stirred for 16 h
Duration
16 h
CUSTOM
Type
CUSTOM
Details
the resulting precipitate was isolated by filtration
CUSTOM
Type
CUSTOM
Details
The solid was partitioned between CH2Cl2 (150 mL) and 1M hydrochloric acid (100 mL)
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with additional CH2Cl2
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layer was dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)OC(C(C(C(CC)=O)C)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 6.37 g
YIELD: CALCULATEDPERCENTYIELD 95.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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